6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine
CAS No.: 1861149-96-3
Cat. No.: VC3135206
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1861149-96-3 |
---|---|
Molecular Formula | C10H16ClN3O |
Molecular Weight | 229.71 g/mol |
IUPAC Name | 6-chloro-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C10H16ClN3O/c1-8(2)15-5-3-4-12-10-6-9(11)13-7-14-10/h6-8H,3-5H2,1-2H3,(H,12,13,14) |
Standard InChI Key | GLCRMZUTYCSVFV-UHFFFAOYSA-N |
SMILES | CC(C)OCCCNC1=CC(=NC=N1)Cl |
Canonical SMILES | CC(C)OCCCNC1=CC(=NC=N1)Cl |
Introduction
Chemical Structure and Properties
The compound 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine belongs to the family of substituted pyrimidines. Structurally, it features a pyrimidine core with a chloro substituent at the 6-position and an amino group linked to a 3-isopropoxypropyl chain at the 4-position. This arrangement of functional groups creates a molecule with both polar and nonpolar regions, influencing its solubility and potential interactions with biological targets.
The structural characteristics of this compound can be inferred by analyzing related compounds with similar functional groups. The pyrimidine ring serves as the central scaffold, providing a rigid, planar structure with nitrogen atoms that can participate in hydrogen bonding. The chloro substituent at position 6 introduces electronegativity and potential for halogen bonding interactions, while the amino functionality at position 4 can serve as a hydrogen bond donor. The 3-isopropoxypropyl side chain adds lipophilicity and flexibility to the molecule.
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be estimated:
Table 1.1: Estimated Physicochemical Properties of 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C10H16ClN3O | Structural composition |
Molecular Weight | Approximately 229.71 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid | Based on similar pyrimidine derivatives |
Solubility | Moderately soluble in organic solvents; limited water solubility | Based on functional groups present |
Log P | ~2.3-2.8 | Estimated from similar structures with chloropyrimidine scaffolds |
Hydrogen Bond Donors | 1 (N-H from amino group) | Structural analysis |
Hydrogen Bond Acceptors | 4 (two ring nitrogens, amino nitrogen, and oxygen) | Structural analysis |
pKa | ~3.5-4.5 for pyrimidine nitrogens | Comparison with similar pyrimidines |
Structural Analysis
Functional Group Analysis
The 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine molecule contains several key functional groups that define its chemical behavior:
The pyrimidine ring constitutes the core structure, featuring two nitrogen atoms at positions 1 and 3. This heterocyclic structure is aromatic, providing stability while the nitrogen atoms contribute to its basicity and potential for hydrogen bonding interactions. Pyrimidine-based compounds are frequently found in medicinal chemistry applications due to their favorable pharmacological profiles.
The chloro substituent at position 6 introduces an electronegative center that can influence the electron distribution within the ring system. This halogen substituent may contribute to potential halogen bonding interactions with biological targets and affects the reactivity of the adjacent carbon atoms. In many pyrimidine-based bioactive compounds, the 6-position substitution significantly impacts biological activity profiles.
The amino functionality at position 4 provides a site for hydrogen bonding and introduces nucleophilicity to this position. Amino groups in this position can participate in key interactions with biological targets, particularly through hydrogen bonding with protein residues or nucleic acids. The secondary amino group (due to substitution with the isopropoxypropyl chain) retains hydrogen bond donor capability while possessing different electronic properties compared to a primary amine.
The 3-isopropoxypropyl side chain introduces both flexibility and lipophilicity to the molecule. The three-carbon propyl linker provides conformational mobility, while the terminal isopropoxy group adds branching and potential for hydrophobic interactions. This ether functionality also serves as a hydrogen bond acceptor.
Structural Comparison with Related Compounds
Comparing the target compound with related structures provides insight into its potential properties and activities. The pyrimidine scaffold with 4-amino and 6-chloro substitutions appears in several biologically active compounds, though the specific 3-isopropoxypropyl substitution on the amino group presents a unique structural feature.
Similar 4-amino-6-chloropyrimidine derivatives have been reported in the literature, particularly in the context of kinase inhibitors and other enzyme-targeting compounds. The structural similarity to compounds discussed in the patent literature suggests potential routes for its synthesis and possible applications .
Synthetic Routes and Preparation
Detailed Synthetic Procedure
A potential synthetic route, adapted from related procedures in the patent literature, might proceed as follows:
Step 1: Preparation of 4-amino-6-chloropyrimidine intermediate
The reaction would begin with 4,6-dichloropyrimidine, which would undergo selective aminolysis at the more reactive 4-position. This selectivity is commonly observed in pyrimidine chemistry due to the enhanced electrophilicity at the 4-position.
Reaction Step | Reagents | Conditions | Expected Yield | Key Considerations |
---|---|---|---|---|
Aminolysis | 4,6-dichloropyrimidine, 3-isopropoxypropylamine | 50-60°C, aqueous medium, 2-8 hours | 85-95% | Control temperature to maintain selectivity |
Alternative N-alkylation | 4-amino-6-chloropyrimidine, 3-isopropoxypropyl halide, base | 60-90°C, polar aprotic solvent, 4-24 hours | 70-85% | Requires protection/deprotection strategy |
Purification | Recrystallization or chromatography | Optimized solvent system | 80-90% recovery | Critical for removing impurities |
This synthetic approach draws upon established methodologies described for related compounds, particularly the selective aminolysis of dichloropyrimidines described in the patent literature .
Analytical Characterization
Chromatographic Behavior
The compound would likely exhibit moderate retention on reverse-phase HPLC systems due to its balanced polarity profile. The presence of both polar functional groups (amino, pyrimidine nitrogens) and nonpolar elements (chloro, isopropoxypropyl) suggests it would be amenable to analysis by standard chromatographic methods.
For analytical purposes, methods similar to those described for related pyrimidine compounds could be adapted, with detection via UV absorption (likely showing maxima around 240-280 nm due to the pyrimidine chromophore) or mass spectrometry.
Research Status and Limitations
The current research landscape regarding 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine appears limited, with significant gaps in published literature specifically addressing this compound. While related pyrimidine derivatives have been extensively studied, particularly in medicinal chemistry contexts, the specific substitution pattern of this compound warrants dedicated investigation.
Several key research areas remain to be addressed:
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Optimized synthetic routes specifically for this compound
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Comprehensive physicochemical characterization
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Evaluation of biological activities across different therapeutic targets
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Structure-activity relationship studies comparing this compound with related analogs
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Potential applications beyond pharmaceutical research
The limited information directly pertaining to this specific compound highlights an opportunity for original research to expand understanding of its properties and potential applications.
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